2-(Benzoyloxy)ethyl methacrylate

Description

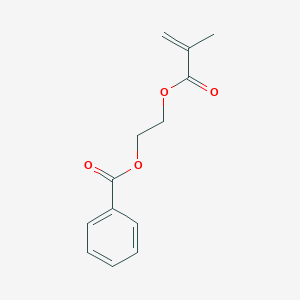

Structure

3D Structure

Properties

CAS No. |

14778-47-3 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl benzoate |

InChI |

InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |

InChI Key |

IRUHNBOMXBGOGR-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

14778-47-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzoyloxy)ethyl methacrylate (CAS: 14778-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Benzoyloxy)ethyl methacrylate, with a particular focus on its relevance in polymer chemistry and drug delivery systems. While detailed experimental data for this specific monomer is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related methacrylate compounds.

Physicochemical Properties

This compound is a methacrylate ester characterized by the presence of a benzoyloxy group. This structural feature imparts specific properties to the monomer and the resulting polymers.[1]

| Property | Value | Reference |

| CAS Number | 14778-47-3 | [2] |

| Molecular Formula | C₁₃H₁₄O₄ | [3][4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Density | 1.124 g/cm³ | [2] |

| Boiling Point | 345.8 °C at 760 mmHg | [2] |

| InChIKey | IRUHNBOMXBGOGR-UHFFFAOYSA-N | [3] |

| SMILES | CC(=C)C(=O)OCCOC(=O)c1ccccc1 | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoic acid or one of its derivatives, such as benzoyl chloride.

Experimental Protocol: General Esterification

Reaction Scheme:

A general synthetic pathway for this compound.

Procedure:

-

2-Hydroxyethyl methacrylate and a base (e.g., pyridine or triethylamine) are dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is monitored for completion using techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the acid byproduct.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification:

The crude product can be purified by vacuum distillation or column chromatography to obtain the pure this compound.[5] Specific conditions for these purification steps for this particular compound are not detailed in the available literature.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectral features can be predicted based on its chemical structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methacrylate group (around 5.5-6.1 ppm), the methylene protons of the ethyl group, the aromatic protons of the benzoyl group (in the range of 7.4-8.1 ppm), and the methyl protons of the methacrylate group (around 1.9 ppm).[6]

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinyl carbons, and the aliphatic carbons of the ethyl and methyl groups.

FTIR: The FTIR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720 cm⁻¹), C=C stretching of the vinyl group (around 1636 cm⁻¹), and C-O stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.[7]

Polymerization

This compound can undergo free-radical polymerization to form poly(this compound). The bulky benzoyloxyethyl side group is expected to influence the polymerization kinetics and the properties of the resulting polymer.[1]

Experimental Protocol: Free-Radical Polymerization

A general protocol for the free-radical polymerization of methacrylates is as follows:

Reaction Scheme:

Free-radical polymerization of this compound.

Procedure:

-

The monomer, this compound, is placed in a reaction vessel with a suitable solvent (or in bulk).

-

A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added.[1]

-

The mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

The reaction is initiated by heating or UV irradiation, depending on the initiator used.

-

The polymerization proceeds for a predetermined time to achieve the desired molecular weight and conversion.

-

The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.

Applications in Drug Development

Polymers based on methacrylate esters are extensively studied for biomedical applications, particularly in drug delivery, owing to their potential biocompatibility and tunable properties.[8] While specific studies on poly(this compound) for drug delivery are scarce, its properties suggest potential applications in this field. The presence of the benzoyl group increases the hydrophobicity of the polymer, which could be advantageous for encapsulating and controlling the release of hydrophobic drugs.[9]

Potential Applications:

-

Controlled Drug Release Matrices: The polymer could be formulated into matrix tablets for the sustained release of therapeutic agents. The release of the drug would be controlled by diffusion through the polymer matrix and/or erosion of the matrix.[10][11][12]

-

Nanoparticle-based Drug Delivery: The polymer could be used to fabricate nanoparticles for targeted drug delivery. These nanoparticles could encapsulate drugs, protect them from degradation, and facilitate their delivery to specific sites in the body.[13]

Experimental Workflow: Nanoparticle Formulation and Drug Release

A hypothetical workflow for the application of this polymer in a drug delivery system is presented below.

A general workflow for developing a nanoparticle-based drug delivery system.

Biocompatibility: The biocompatibility of poly(this compound) would need to be thoroughly evaluated. Studies on similar methacrylate-based polymers suggest that they can be well-tolerated in biological systems.[14][15] In vitro cytotoxicity assays and in vivo implantation studies would be necessary to confirm its suitability for drug delivery applications.

Safety Information

Conclusion

This compound is a monomer with potential for the development of novel polymeric materials. Its synthesis via esterification and subsequent polymerization can lead to polymers with distinct properties conferred by the benzoyloxy group. While detailed research on this specific monomer and its polymer is limited, the broader knowledge of methacrylate chemistry suggests promising avenues for its application, particularly in the field of controlled drug delivery. Further research is needed to fully elucidate its properties, develop detailed synthesis and polymerization protocols, and evaluate its efficacy and safety in biomedical applications.

References

- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [precision.fda.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ijpras.com [ijpras.com]

- 10. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. researchgate.net [researchgate.net]

- 14. An ultrastructural study of the biocompatibility of poly(2-hydroxyethyl methacrylate) in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzoyloxy)ethyl Methacrylate: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(Benzoyloxy)ethyl methacrylate, a monomer increasingly utilized in the synthesis of advanced polymers for specialized applications. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its synthesis and polymerization, and its role in innovative delivery systems.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₁₃H₁₄O₄.[1][2][3] Its structure features a methacrylate group, which is susceptible to polymerization, connected via an ethyl spacer to a benzoyl group. This combination of a polymerizable acrylic moiety and an aromatic group imparts unique properties to the resulting polymers.

Synonyms:

-

2-(2-methylprop-2-enoyloxy)ethyl benzoate[2]

-

2-Methylacrylic acid 2-(benzoyloxy)ethyl ester[2]

-

2-Propenoic acid, 2-methyl-, 2-(benzoyloxy)ethyl ester[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for the characterization of the polymers derived from it.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | [1][2][3] |

| Molecular Weight | 234.25 g/mol | [4][5] |

| Density | 1.124 g/cm³ (Predicted) | [2][5] |

| Boiling Point | 345.8 ± 25.0 °C at 760 mmHg (Predicted) | [2][5] |

| CAS Number | 14778-47-3 | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis of the monomer and its subsequent polymerization are outlined below. These protocols are based on established procedures for similar methacrylate compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Benzoyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA and a small amount of inhibitor in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine to the solution with stirring.

-

Slowly add benzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Free-Radical Polymerization of this compound

The polymerization of this compound can be achieved through various free-radical polymerization techniques. A general protocol for solution polymerization is provided below.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous toluene or other suitable solvent

-

Methanol or other suitable non-solvent for precipitation

Procedure:

-

Dissolve the this compound monomer and AIBN in anhydrous toluene in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.

-

Allow the polymerization to proceed for the desired time (several hours to overnight).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., DCM or THF) and re-precipitate to remove unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of characteristic functional groups in the polymer, confirming the polymerization of the monomer.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and polymerization processes, as well as a conceptual model for the application of the resulting polymer in drug delivery.

References

An In-Depth Technical Guide to the Synthesis of 2-(Benzoyloxy)ethyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzoyloxy)ethyl methacrylate, a key monomer in the development of advanced polymers for biomedical and drug delivery applications. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a functional monomer that incorporates both a polymerizable methacrylate group and a benzoyloxy moiety. This unique structure imparts desirable properties to the resulting polymers, including hydrophobicity, aromaticity, and potential for controlled drug interactions. These characteristics make it a valuable building block for materials used in drug delivery systems, dental resins, and specialty coatings. The successful synthesis of this monomer with high purity is a critical first step in the development of these advanced materials. This guide focuses on the two most prevalent and effective synthesis routes: the reaction of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride and the Steglich esterification of HEMA with benzoic acid.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the esterification of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA). The two leading methods are the acylation with benzoyl chloride and a carbodiimide-mediated coupling with benzoic acid, known as the Steglich esterification.

Pathway A: Reaction with Benzoyl Chloride

This is a classic and efficient method for ester synthesis. The hydroxyl group of HEMA acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Pathway B: Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive to harsh conditions.[1][2] This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is also essential for an efficient reaction.[1][2][3] A key feature of this method is the formation of a stable urea byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis pathways.

Protocol for Pathway A: Reaction with Benzoyl Chloride

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl methacrylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol for Pathway B: Steglich Esterification

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (anhydrous)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (1.1 eq.), 2-hydroxyethyl methacrylate (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq.) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the DCU precipitate and wash it with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Parameter | Pathway A: Benzoyl Chloride | Pathway B: Steglich Esterification |

| HEMA | 1.0 eq. | 1.0 eq. |

| Benzoyl Chloride | 1.1 eq. | - |

| Benzoic Acid | - | 1.1 eq. |

| Base/Coupling Agent | Triethylamine (1.2 eq.) | DCC (1.2 eq.) |

| Catalyst | - | DMAP (0.1 eq.) |

| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours | 12 - 24 hours |

Table 2: Product Characterization and Yield

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| Boiling Point | ~345.8 °C at 760 mmHg[4] |

| Density | ~1.124 g/cm³[4] |

| Typical Yield | 75 - 90% |

| ¹H NMR (CDCl₃, δ) | ~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), ~6.1 (s, 1H), ~5.6 (s, 1H), ~4.5 (m, 4H), ~1.9 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~167.0, ~166.5, ~136.0, ~133.0, ~130.0, ~129.5, ~128.5, ~126.0, ~63.0, ~62.5, ~18.0 |

Conclusion

The synthesis of this compound can be reliably achieved through two primary esterification routes. The reaction with benzoyl chloride is a robust and high-yielding method, while the Steglich esterification offers a milder alternative suitable for more sensitive substrates. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific requirements of the downstream application. Both methods, when followed with careful experimental technique and appropriate purification, can provide the high-purity monomer necessary for the development of advanced functional polymers.

References

A Comprehensive Technical Guide to the Physical Properties of 2-(Benzoyloxy)ethyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-(Benzoyloxy)ethyl methacrylate, a key monomer in the development of advanced polymers for various applications, including drug delivery systems. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and key reaction pathways.

Core Physical and Chemical Properties

This compound is a methacrylate ester distinguished by the presence of a benzoyloxy group, which imparts unique properties to the resulting polymers, such as enhanced thermal and mechanical stability. A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 234.25 g/mol | [2][3] |

| Density | 1.124 g/cm³ | [5] |

| Boiling Point | 345.8 °C at 760 mmHg | [5] |

| Refractive Index | 1.512 | [5] |

| Vapor Pressure | 6.01 x 10⁻⁵ mmHg at 25°C | [5] |

| LogP | 1.96270 | [5] |

| Melting Point | Not Available | [5] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.05 | Multiplet | 2H | Aromatic (ortho to C=O) |

| ~ 7.55 | Multiplet | 1H | Aromatic (para to C=O) |

| ~ 7.45 | Multiplet | 2H | Aromatic (meta to C=O) |

| ~ 6.15 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 5.60 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 4.50 | Triplet | 2H | -O-CH₂- |

| ~ 4.45 | Triplet | 2H | -O-CH₂- |

| ~ 1.95 | Singlet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 167.0 | Methacrylate C=O |

| ~ 166.5 | Benzoate C=O |

| ~ 136.0 | Vinylic Quaternary Carbon |

| ~ 133.0 | Aromatic CH (para) |

| ~ 130.0 | Aromatic Quaternary Carbon |

| ~ 129.5 | Aromatic CH (ortho) |

| ~ 128.5 | Aromatic CH (meta) |

| ~ 126.0 | Vinylic CH₂ |

| ~ 63.0 | -O-CH₂- |

| ~ 62.5 | -O-CH₂- |

| ~ 18.0 | Methyl (-CH₃) |

Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1720 | Strong | Methacrylate C=O Stretch |

| ~ 1715 | Strong | Benzoate C=O Stretch |

| ~ 1635 | Medium | C=C Stretch |

| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |

| ~ 1270, 1120 | Strong | Ester C-O Stretch |

Solubility Profile

This compound is expected to be soluble in a wide range of common organic solvents due to its ester functionalities and aromatic group.[6] Generally, acrylate and methacrylate monomers exhibit good solubility in alcohols, ketones, ethers, and aromatic hydrocarbons.[6] It is anticipated to be miscible with solvents such as acetone, tetrahydrofuran (THF), chloroform, and ethyl acetate. Its solubility in water is expected to be low.

Experimental Protocols for Physical Property Determination

The following are standardized methods for the determination of the key physical properties of liquid monomers like this compound.

Boiling Point Determination (ASTM D1120)

This test method covers the determination of the equilibrium boiling point of liquid chemicals.[7]

-

Apparatus : A short-neck, round-bottom flask, a water-cooled reflux condenser, a calibrated thermometer, and a heat source (heating mantle) are required.

-

Procedure : A specified volume of the monomer is placed in the flask with boiling chips. The condenser is attached, and the apparatus is assembled. The monomer is heated to its boiling point, and the temperature is recorded when it remains constant.

-

Correction : The observed boiling point is corrected for any deviation from standard atmospheric pressure.

Density Determination (ASTM D4052)

This method details the determination of the density and relative density of liquids using a digital density meter.[8]

-

Apparatus : A digital density meter capable of maintaining a constant temperature is used.

-

Procedure : The instrument is calibrated with dry air and distilled water. A small sample of the monomer is then injected into the oscillating U-tube of the meter. The instrument measures the oscillation period and calculates the density.

-

Reporting : The density is reported in g/cm³ or kg/m ³ at the specified temperature.

Refractive Index Determination (ASTM D1218)

This standard test method is used for measuring the refractive index of transparent and light-colored hydrocarbon liquids.[9]

-

Apparatus : An Abbe-type refractometer with a circulating bath for temperature control and a light source (typically a sodium lamp) is used.

-

Procedure : The refractometer is calibrated using a standard of known refractive index. A few drops of the monomer are placed on the prism of the refractometer. The temperature is allowed to equilibrate. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale.

-

Reporting : The refractive index is reported along with the temperature at which the measurement was taken.

Synthesis and Polymerization Pathways

The chemical versatility of this compound stems from its methacrylate group, which readily undergoes polymerization.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Polymerization Mechanisms

This compound can be polymerized via several methods, with free-radical polymerization being the most common. For more controlled polymer architectures, living radical polymerization techniques such as RAFT and ATRP are employed.

1. Free-Radical Polymerization

This mechanism involves three main steps: initiation, propagation, and termination. An initiator (e.g., AIBN or benzoyl peroxide) generates free radicals, which then react with the monomer to initiate the polymer chain growth.

2. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It utilizes a RAFT agent to mediate the polymerization process.

3. Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization method that uses a transition metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, leading to polymers with controlled architectures.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. This compound | 14778-47-3 | Benchchem [benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. erpublications.com [erpublications.com]

- 6. manavchem.com [manavchem.com]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]

- 9. spectroscopyonline.com [spectroscopyonline.com]

2-(Benzoyloxy)ethyl methacrylate material safety data sheet (MSDS)

Chemical and Physical Properties

2-(Benzoyloxy)ethyl methacrylate is an ester combining the functionalities of methacrylic acid and benzoic acid.[1][2] Its chemical structure suggests potential for polymerization and reactivity characteristic of methacrylates.

| Property | Value | Source |

| CAS Number | 14778-47-3 | [1][3] |

| Molecular Formula | C13H14O4 | [1][3] |

| Molecular Weight | 234.25 g/mol | [1][3] |

| Boiling Point | 345.8 °C at 760 mmHg | [1][3] |

| Density | 1.124 g/cm³ | [1][3] |

| Synonyms | 2-(2-methylprop-2-enoyloxy)ethyl benzoate, 2-Methylacrylic acid 2-(benzoyloxy)ethyl ester | [1][2] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, the safety profiles of related methacrylate compounds indicate several potential hazards. Users should handle this chemical with caution, assuming it may pose risks similar to other methacrylates, which are known to be skin and eye irritants, and potential sensitizers.

Potential Hazards (extrapolated from similar compounds):

-

Skin Irritation: May cause skin irritation upon direct contact.

-

Eye Irritation: May cause serious eye irritation.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Flammability: Methacrylate esters can be flammable liquids.

Recommended Safety Precautions:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

General Handling and Storage Protocol

-

Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Storage: Store the container in a designated, well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Dispensing: When dispensing, work in a chemical fume hood. Grounding and bonding may be necessary for larger quantities to prevent static discharge. Use appropriate, clean, and dry utensils.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation or a rash develops, seek medical attention.

-

In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Laboratory Handling Workflow

Caption: A general workflow for safely handling chemicals in a laboratory setting.

Emergency Response for Spills

Caption: A decision flowchart for responding to a chemical spill.

References

Spectroscopic Profile of 2-(Benzoyloxy)ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Benzoyloxy)ethyl methacrylate, a monomer increasingly utilized in the synthesis of polymers for biomedical and drug delivery applications. A thorough understanding of its spectral characteristics is crucial for material identification, purity assessment, and quality control in research and development. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data, along with a generalized experimental protocol for acquiring such data.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. However, based on the known chemical structure and spectral data of analogous methacrylate and benzoate compounds, a theoretical analysis of the expected spectral features can be provided. This analysis is fundamental for researchers in interpreting experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables outline the predicted chemical shifts for the ¹H (proton) and ¹³C (carbon-13) nuclei of this compound. These predictions are based on established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.05 | Doublet of doublets | 2H | Aromatic protons (ortho to -COO) |

| ~ 7.55 | Triplet | 1H | Aromatic proton (para to -COO) |

| ~ 7.45 | Triplet | 2H | Aromatic protons (meta to -COO) |

| ~ 6.10, ~ 5.60 | Singlet, Singlet | 1H, 1H | Vinylic protons (=CH₂) |

| ~ 4.50 | Triplet | 2H | Methylene protons (-O-CH₂-CH₂-O-) |

| ~ 4.40 | Triplet | 2H | Methylene protons (-O-CH₂-CH₂-O-) |

| ~ 1.95 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 167 | Quaternary | Ester carbonyl (methacrylate) |

| ~ 166 | Quaternary | Ester carbonyl (benzoate) |

| ~ 136 | Quaternary | Vinylic carbon (-C(CH₃)=) |

| ~ 133 | Tertiary | Aromatic carbon (para to -COO) |

| ~ 130 | Quaternary | Aromatic carbon (ipso to -COO) |

| ~ 129.5 | Tertiary | Aromatic carbons (ortho to -COO) |

| ~ 128.5 | Tertiary | Aromatic carbons (meta to -COO) |

| ~ 126 | Secondary | Vinylic carbon (=CH₂) |

| ~ 63 | Secondary | Methylene carbon (-O-CH₂-CH₂-O-) |

| ~ 62 | Secondary | Methylene carbon (-O-CH₂-CH₂-O-) |

| ~ 18 | Primary | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are summarized in the table below.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic and Vinylic C-H |

| ~ 2960 | Medium | C-H stretch | Aliphatic C-H (methyl) |

| ~ 1720 | Strong | C=O stretch | Ester carbonyl (methacrylate) |

| ~ 1715 | Strong | C=O stretch | Ester carbonyl (benzoate) |

| ~ 1638 | Medium | C=C stretch | Vinylic C=C |

| ~ 1600, 1450 | Medium-Weak | C=C stretch | Aromatic ring |

| ~ 1270 | Strong | C-O stretch | Ester C-O (benzoate) |

| ~ 1150 | Strong | C-O stretch | Ester C-O (methacrylate) |

| ~ 710 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

Experimental Protocols

The following are generalized procedures for obtaining NMR and FT-IR spectra of methacrylate monomers like this compound. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and its minimal interference with the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable guidance, it is imperative to obtain and analyze experimental spectra for definitive characterization and quality assurance in all research and development endeavors.

Commercial Availability and Experimental Protocols for 2-(Benzoyloxy)ethyl Methacrylate in Research

For researchers, scientists, and professionals in drug development, 2-(Benzoyloxy)ethyl methacrylate is a valuable monomer in the synthesis of a wide range of polymers. Its benzoyloxy group introduces aromaticity and steric bulk, which can significantly influence the thermal, mechanical, and optical properties of the resulting polymers. This guide provides an in-depth look at its commercial suppliers and details experimental protocols for its synthesis and polymerization.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Chemsrc | 14778-47-3 | C13H14O4 | 234.248 | >98.0% | Pricing available upon inquiry for various quantities (100g, 1kg, 100kg, 1000kg).[1] |

| Benchchem | 14778-47-3 | C13H14O4 | 234.25 | Not specified | Product originates from the United States.[2] |

| ChemicalBook | 14778-47-3 | C13H14O4 | 234.24786 | >98.0% | Minimum order of 1kg.[3] |

| PubChem | 14778-47-3 | C13H14O4 | 234.25 | Not specified | Provides detailed chemical and physical properties.[4] |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and subsequent polymerization of this compound, based on established chemical principles for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride. This reaction is analogous to the synthesis of similar methacrylate esters.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Benzoyl chloride

-

Triethylamine or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate and triethylamine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Free Radical Polymerization of this compound

This compound can be polymerized via free radical polymerization to form poly(this compound).

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous toluene or dimethylformamide (DMF) as a solvent

-

Methanol (for precipitation)

-

Schlenk flask or reaction tube with a rubber septum

-

Magnetic stirrer and stir bar

-

Oil bath

-

Nitrogen or argon source

Procedure:

-

Dissolve the this compound monomer and the radical initiator (e.g., AIBN) in anhydrous toluene in a Schlenk flask.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.

-

Place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time, typically several hours.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Synthesis workflow for this compound.

Caption: Free radical polymerization workflow.

References

The Versatile Methacrylate: A Deep Dive into 2-(Benzoyloxy)ethyl Methacrylate and Its Expanding Role in Drug Development

For Immediate Release

In the dynamic landscape of pharmaceutical sciences, the quest for novel materials to enhance drug delivery and therapeutic efficacy is perpetual. Among the myriad of polymers explored, methacrylates have carved a significant niche. This technical guide focuses on a particularly promising monomer, 2-(Benzoyloxy)ethyl methacrylate (BzOEMA), offering an in-depth review of its synthesis, polymerization, and burgeoning applications for researchers, scientists, and drug development professionals. The unique properties conferred by its benzoyloxyethyl side group position it as a valuable building block for a new generation of drug delivery systems.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of BzOEMA is crucial for its effective application. The presence of the bulky and aromatic benzoyloxy group significantly influences the characteristics of the resulting polymers.[1] Key properties of the monomer are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | [2] |

| Molecular Weight | 234.248 g/mol | [2] |

| Density | 1.124 g/cm³ | [2] |

| Boiling Point | 345.8 °C at 760 mmHg | [2] |

Synthesis and Polymerization of this compound

The polymerization of BzOEMA can be achieved through various techniques, with free radical polymerization being a common method. The general mechanism of free radical polymerization, involving initiation, propagation, and termination steps, is applicable to BzOEMA.[1] Advanced controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can also be employed to synthesize well-defined polymer architectures with controlled molecular weights and narrow polydispersities.[1]

Below is a conceptual workflow for the synthesis and subsequent polymerization of BzOEMA.

Caption: Conceptual workflow for the synthesis of this compound and its subsequent polymerization.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a protocol for a similar compound, 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM), provides valuable insights into the potential reaction conditions.

Synthesis of 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM): [3]

-

Reactants: Phthalic anhydride (PA) and 2-hydroxyethyl methacrylate (HEMA).

-

Reaction: Alcoholysis of PA with HEMA.

-

Conditions: The reaction can be uncatalyzed, base-catalyzed, or acid-catalyzed. At 50°C, the second-order rate constants were determined for uncatalyzed (4.7 × 10⁻⁶ dm³ mol⁻¹ s⁻¹), base-catalyzed (14.5 × 10⁻⁵ dm³ mol⁻¹ s⁻¹), and acid-catalyzed (5.4 × 10⁻⁵ dm³ mol⁻¹ s⁻¹) reactions.

-

Side Reactions: A consecutive esterification of CEM can occur, leading to the formation of bis(2-methacroyloxyethyl)phthalate, particularly under acid-catalyzed conditions.

Emulsion Polymerization of CEM: [3]

-

Monomer Solubility: The solubility of CEM in water is 13 mmol dm⁻³ at 25°C.

-

Emulsifier: Sodium dodecyl sulfate.

-

Initiation System: Redox initiation system based on K₂S₂O₈–K₂S₂O₅.

-

Growth Rate Constant (kp): Determined to be 610 dm³ mol⁻¹ s⁻¹ at 25°C using the Smith-Ewart model.

Free Radical Polymerization of Methyl and Ethyl Methacrylates (General Procedure): [4]

-

Reaction Setup: A long, closed Pyrex tube under an inert atmosphere.

-

Reaction Mixture: Monomer in an organic phase (e.g., ethyl acetate) and a phase transfer catalyst in an aqueous phase. The aqueous phase also contains sodium bisulfate to adjust ionic strength and sulfuric acid to maintain pH.

-

Initiator: Water-soluble initiator such as potassium peroxydisulfate (PDS).

-

Procedure: The reaction is initiated by the addition of the initiator to the reaction mixture at a constant temperature (e.g., 60 ± 1°C). After a stipulated time, the reaction is stopped by pouring the mixture into a non-solvent like ice-cold methanol to precipitate the polymer. The polymer is then filtered, washed, and dried.

Applications in Drug Development

The bulky benzoyloxyethyl side group of BzOEMA imparts unique properties to its polymers, making them attractive for various drug delivery applications. The aromatic ring can participate in π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading capacity. Furthermore, the ester linkage in the side chain offers a site for potential hydrolytic or enzymatic degradation, which can be exploited for controlled drug release.

Polymers based on methacrylates are widely investigated for the development of "smart" drug delivery systems that respond to specific physiological stimuli such as pH and temperature.[5][6] Copolymers of BzOEMA with other functional monomers can be designed to exhibit such responsive behaviors. For instance, incorporating acidic or basic co-monomers could render the resulting polymer pH-sensitive, allowing for targeted drug release in specific compartments of the gastrointestinal tract or within the acidic microenvironment of tumors.[7]

The general workflow for developing a nanoparticle-based drug delivery system is depicted below.

Caption: General workflow for a nanoparticle-based drug delivery system utilizing a BzOEMA-based polymer.

Quantitative Data

While specific quantitative data for homopolymers of this compound is limited in the available literature, data for a related copolymer provides some insights into its reactivity.

Copolymerization of 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM, M₁) with Butyl Methacrylate (M₂): [3]

| Parameter | Value |

| Monomer Reactivity Ratio (r₁) | 0.85 |

| Monomer Reactivity Ratio (r₂) | 0.75 |

| Q value (CEM) | 0.82 |

| e value (CEM) | 0.4 |

These reactivity ratios, both being less than 1, suggest a tendency for random copolymerization with butyl methacrylate. The Q and e values provide information about the resonance and polarity of the CEM monomer, respectively.

Biocompatibility

For any material to be used in drug delivery, biocompatibility is a critical prerequisite. While specific biocompatibility studies on poly(this compound) are not extensively reported, hydrophilic polymers based on 2-hydroxyethyl methacrylate (HEMA), a precursor to BzOEMA, have been shown to be highly biocompatible.[8] In vitro studies using 3T3 cell cultures and 3D human skin models have confirmed the good skin tolerance and high biocompatibility of HEMA-based polymers.[8] Further in vitro and in vivo studies are necessary to fully establish the biocompatibility profile of BzOEMA-containing polymers. The general process for assessing in vitro biocompatibility is outlined below.

Caption: A simplified workflow for in vitro biocompatibility testing of a polymer.

Future Perspectives

This compound holds considerable promise as a versatile monomer for the development of advanced drug delivery systems. Future research should focus on several key areas:

-

Detailed Synthesis and Polymerization Studies: Optimization of synthesis and controlled polymerization techniques to produce well-defined homopolymers and copolymers of BzOEMA.

-

Stimuli-Responsive Systems: Design and fabrication of novel pH- and thermo-responsive copolymers incorporating BzOEMA for targeted drug delivery.

-

Drug Release Kinetics: Comprehensive studies on the loading and release kinetics of various therapeutic agents from BzOEMA-based nanoparticles and hydrogels.

-

In-depth Biocompatibility and Toxicology: Rigorous in vitro and in vivo evaluation of the biocompatibility and potential toxicity of these new polymeric systems.

-

Exploration of Biological Interactions: Investigation of how the benzoyloxyethyl side group may influence interactions with biological components, such as proteins and cell membranes, which could be crucial for designing effective drug carriers.

The exploration of this compound and its polymers is still in its early stages. However, the unique chemical structure and the potential for creating materials with tailored properties make it a compelling candidate for future innovations in drug development and personalized medicine.

References

- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Predicted Collision Cross Section of 2-(benzoyloxy)ethyl methacrylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) for 2-(benzoyloxy)ethyl methacrylate. It details the computational prediction methodologies, standard experimental protocols for CCS determination, and presents available predicted data for this compound. This document is intended to serve as a valuable resource for researchers in analytical chemistry, materials science, and drug development who utilize ion mobility-mass spectrometry.

Introduction to this compound and Collision Cross Section (CCS)

This compound is a methacrylate monomer used in the synthesis of polymers.[1] Its properties, and those of the resulting polymers, are influenced by its distinct chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.[1]

In modern analytical science, particularly in fields like metabolomics, proteomics, and the characterization of synthetic compounds, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable tool.[2] This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase.[2] The key physical parameter derived from this separation is the Collision Cross Section (CCS) , which is the effective area of the ion as it tumbles and collides with a neutral buffer gas.[2][3]

CCS values provide a highly characteristic identifier for a molecule, aiding in the confident annotation of unknown compounds and the differentiation of isomers, which is often impossible with mass spectrometry alone.[2] Given the vast number of potential chemical structures, experimental determination of CCS for every compound is impractical. Therefore, computational prediction, especially through machine learning, has become a critical method for generating large-scale CCS libraries.[4][5][6]

Compound Identification and Predicted CCS Data

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Common Name | This compound | [7] |

| CAS Number | 14778-47-3 | [7][8] |

| Molecular Formula | C₁₃H₁₄O₄ | [7][9] |

| Molecular Weight | 234.25 g/mol | [9] |

| InChIKey | IRUHNBOMXBGOGR-UHFFFAOYSA-N | [9][10] |

| SMILES | CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 | [9][10] |

The predicted CCS values for various adducts of this compound, calculated using the CCSbase machine learning model, are presented below. These values are crucial for identifying the compound in IM-MS analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.09648 | 151.8 |

| [M+Na]⁺ | 257.07842 | 157.6 |

| [M+K]⁺ | 273.05236 | 156.5 |

| [M+NH₄]⁺ | 252.12302 | 169.2 |

| [M]⁺ | 234.08865 | 154.8 |

| [M-H]⁻ | 233.08192 | 155.0 |

| [M+HCOO]⁻ | 279.08740 | 173.6 |

| [M+CH₃COO]⁻ | 293.10305 | 190.1 |

| Data sourced from PubChemLite, predicted using the CCSbase model.[10] |

Computational Prediction of Collision Cross Section

The prediction of CCS values is predominantly achieved through data-driven machine learning (ML) models trained on large, curated databases of experimentally measured CCS values.[6] These models learn the complex relationship between a molecule's structure and its gas-phase conformation, allowing for rapid and accurate CCS prediction for novel compounds.[5]

The general workflow for predicting a CCS value involves several key steps, starting from a 2D representation of the molecule.

Methodology for ML-Based CCS Prediction:

-

Input Molecular Structure: The process begins with a 2D representation of the molecule, typically a SMILES or InChI string.[11] This format is machine-readable and contains the necessary connectivity information.

-

Feature Generation: The 2D structure is used to calculate a set of numerical features known as molecular descriptors or fingerprints.[6][11] These descriptors encode various physicochemical properties, such as molecular weight, charge distribution, bond counts, and topological indices.

-

Model Application: The generated descriptors are fed into a pre-trained machine learning model.[12] Common models include Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and more recently, Graph Neural Networks (GNNs) that can operate directly on the molecular graph.[13][14]

-

CCS Value Output: The model outputs a predicted CCS value for a specific ion adduct (e.g., [M+H]⁺). The accuracy of this prediction is highly dependent on the quality and structural diversity of the training data used to build the model.[12] Prediction errors for well-trained models are typically low, often within 1-3%.[13]

Experimental Determination of Collision Cross Section

While predictions are powerful, experimental validation remains the gold standard. The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IM-MS).[3] The process involves generating ions, separating them based on their mobility through a drift cell, and finally detecting them with a mass spectrometer.[3][15]

Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:

This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS) instruments that rely on external calibration.

-

Sample and Calibrant Preparation:

-

Prepare a solution of the analyte (e.g., this compound) at a suitable concentration (typically 1-10 µM) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI).

-

Prepare a separate or mixed solution of a well-characterized calibrant mixture. The calibrant compounds should span the m/z and CCS range of the analyte and be of a similar chemical class to ensure the highest accuracy.[16]

-

-

Instrument Setup and Ionization:

-

The sample/calibrant mixture is introduced into the mass spectrometer's ion source, typically via electrospray ionization (ESI).

-

Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to achieve stable ion generation with minimal fragmentation.[17]

-

-

Ion Mobility Separation:

-

Ions generated in the source are guided into the ion mobility cell, which is filled with a neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[15]

-

In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of voltage waves pushes the ions through.[18]

-

Ions are separated based on their mobility; compact ions with smaller CCS travel faster than bulky ions with larger CCS.

-

-

Mass Analysis:

-

Ions exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their m/z ratios are determined.[3]

-

The instrument records ion arrival times from the mobility cell correlated with their m/z values.

-

-

Data Processing and CCS Calculation:

-

A calibration curve is constructed by plotting the known CCS values of the calibrant ions against their measured drift times.[16][18]

-

The measured drift time of the analyte ion is then used to determine its CCS value from this calibration curve. This process corrects for instrument-specific fluctuations in pressure and temperature.[16]

-

Conclusion

While experimental data for this compound is not publicly cataloged, this guide provides robust, computationally predicted CCS values that serve as a reliable reference for its identification in IM-MS analyses. The detailed workflows for both computational prediction and experimental determination offer researchers a comprehensive understanding of how these critical values are generated and validated. The synergy between high-accuracy prediction models and standardized experimental protocols is essential for advancing the confident structural elucidation of small molecules in complex scientific investigations.

References

- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]

- 2. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommendations for reporting ion mobility Mass Spectrometry measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]

- 6. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]

- 8. 14778-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. GSRS [precision.fda.gov]

- 10. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Using a Cyclic Ion Mobility Spectrometer for Tandem Ion Mobility Experiments [app.jove.com]

- 17. waters.com [waters.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Free-radical Polymerization of 2-(Benzoyloxy)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzoyloxy)ethyl methacrylate (BzEMA) is a functional acrylic monomer that, upon polymerization, yields poly(this compound) (PBzEMA), a polymer with potential applications in various fields, including drug delivery, coatings, and biomaterials. The presence of the benzoyloxy group introduces aromaticity and a bulky side chain, which can influence the polymer's thermal, mechanical, and optical properties.[1] This document provides detailed protocols for the free-radical polymerization of BzEMA, along with data presentation and visualizations to guide researchers in the synthesis and characterization of PBzEMA.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Density | 1.124 g/cm³ | |

| Boiling Point | 345.8 °C at 760 mmHg |

Free-Radical Polymerization of this compound

Free-radical polymerization is a common and versatile method for synthesizing a wide range of vinyl polymers. The process involves three main stages: initiation, propagation, and termination. The choice of initiator, solvent, temperature, and monomer concentration can significantly impact the resulting polymer's molecular weight, polydispersity, and overall properties.

General Reaction Scheme

Caption: General scheme of the free-radical polymerization of BzEMA.

Experimental Protocols

Below are detailed protocols for the solution and bulk polymerization of BzEMA using the free-radical initiator Azobisisobutyronitrile (AIBN).

Protocol 1: Solution Polymerization of BzEMA in Toluene

This protocol is adapted from typical procedures for methacrylate polymerization.

Materials:

-

This compound (BzEMA), purified

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Thermostatic oil bath

-

Nitrogen or Argon source

-

Vacuum line

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve BzEMA (e.g., 5.0 g, 21.3 mmol) and AIBN (e.g., 35 mg, 0.21 mmol, for a monomer to initiator molar ratio of 100:1) in toluene (e.g., 10 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by purging with dry nitrogen or argon for 30 minutes while stirring in an ice bath.

-

Alternatively, for more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

-

Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

-

To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and re-precipitate in cold methanol to remove unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Bulk Polymerization of BzEMA

This protocol is for polymerization without a solvent, which typically results in a higher polymerization rate.

Materials:

-

This compound (BzEMA), purified and inhibitor-free

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Reaction vessel (e.g., sealed ampoule or vial)

-

Magnetic stirrer and stir bar (optional, for initial mixing)

-

Thermostatic oven or oil bath

-

Nitrogen or Argon source

-

Vacuum line

Procedure:

-

Place BzEMA (e.g., 5.0 g, 21.3 mmol) and AIBN (e.g., 17.5 mg, 0.11 mmol, for a monomer to initiator molar ratio of 200:1) in a reaction vessel.

-

If using a stir bar, mix until the AIBN is dissolved.

-

Deoxygenate the monomer-initiator mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.

-

Place the sealed vessel in a preheated oven or oil bath at 60 °C.

-

Allow the polymerization to proceed for the desired time. Note that bulk polymerization can become very viscous.

-

After the desired time, cool the vessel to terminate the reaction.

-

Dissolve the resulting solid polymer in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Precipitate, filter, and dry the polymer as described in Protocol 1.

Experimental Workflow Diagram

Caption: A typical workflow for the free-radical polymerization of BzEMA.

Data Presentation

The following tables summarize typical quantitative data obtained from the free-radical polymerization of methacrylate monomers under various conditions. While specific data for BzEMA homopolymerization is limited in the literature, these examples with structurally similar monomers provide a useful reference.

Table 1: Influence of Initiator Concentration on Polymerization of Methyl Methacrylate (MMA)

| Initiator (AIBN) Conc. (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.02 | 85 | 120,000 | 2.1 |

| 0.04 | 90 | 85,000 | 1.9 |

| 0.08 | 92 | 60,000 | 1.8 |

Data is illustrative and based on typical MMA polymerization behavior.

Table 2: Polymerization of Various Methacrylates Initiated by AIBN

| Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Methyl Methacrylate | Toluene | 70 | 8 | 88 | 95,000 | 2.0 |

| Ethyl Methacrylate | Ethyl Acetate | 60 | 10 | 85 | 110,000 | 2.2 |

| Benzyl Methacrylate | Toluene | 70 | 12 | 82 | 130,000 | 2.3 |

This data is compiled from typical results for related monomers to provide a comparative context.

Characterization of Poly(this compound)

1. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Typical Conditions: Tetrahydrofuran (THF) as the eluent at a flow rate of 1 mL/min, with calibration against polystyrene or poly(methyl methacrylate) standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the polymer structure and determine monomer conversion.

-

¹H NMR: The disappearance of vinyl proton signals of the monomer (typically around 5.5-6.1 ppm) and the appearance of broad polymer backbone signals (around 0.8-2.0 ppm) can be used to calculate monomer conversion. The aromatic protons of the benzoyl group and the methylene protons of the ethyl group will also be present in the polymer spectrum.

-

¹³C NMR: Confirms the carbon skeleton of the polymer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the monomer and polymer.

-

Key Peaks: Disappearance of the C=C stretching vibration (around 1635 cm⁻¹) from the monomer, and the presence of the ester carbonyl C=O stretching (around 1720-1740 cm⁻¹) in both monomer and polymer.

Potential Applications in Drug Development

Polymers based on methacrylates are widely explored for biomedical applications due to their biocompatibility and tunable properties. PBzEMA, with its hydrophobic benzoyl group, can be utilized in:

-

Drug Delivery Systems: As a component in amphiphilic block copolymers for the formation of micelles or vesicles to encapsulate hydrophobic drugs.

-

Biomaterial Coatings: To modify the surface properties of medical devices to enhance biocompatibility or control protein adsorption.

-

Tissue Engineering: As a component in scaffolds that provide mechanical support for cell growth.

Signaling Pathway and Logical Relationship Diagram

In the context of this chemical synthesis, a logical relationship diagram illustrates the factors influencing the final polymer properties.

Caption: Factors influencing the properties of the resulting polymer.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methacrylate Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures.[1][2][3] This level of control makes ATRP a powerful tool for creating functional materials for a variety of applications, including drug delivery, tissue engineering, and diagnostics.[2][4][5] Methacrylate monomers are a widely used class of monomers in ATRP due to their favorable reactivity and the diverse functionalities that can be incorporated into the resulting polymers.[6][7] This document provides detailed application notes and protocols for the ATRP of methacrylate monomers.

Core Concepts of ATRP

ATRP is based on a reversible halogen atom transfer between a dormant species (a polymer chain with a terminal halogen) and a transition metal complex in a lower oxidation state (the activator). This process generates a radical that can propagate by adding to a monomer, and a metal complex in a higher oxidation state (the deactivator). The deactivator can then react with the propagating radical to reform the dormant species and the activator. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[1][3][8]

Key Components of an ATRP System:

-

Monomer: The methacrylate monomer to be polymerized.

-

Initiator: An alkyl halide that determines the number of growing polymer chains.[2]

-

Catalyst: A transition metal salt, most commonly a copper(I) halide.[2]

-

Ligand: A species, typically a nitrogen-based compound, that complexes with the copper to solubilize it and adjust its redox potential.[9][10]

-

Solvent: A suitable solvent to dissolve all components of the reaction.

Signaling Pathway: The ATRP Mechanism

The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization.

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

General Considerations for a Successful ATRP:

-

Purity of Reagents: Monomers should be passed through a column of basic alumina to remove inhibitors.[1][6] Solvents and other reagents should be of high purity and deoxygenated.

-

Deoxygenation: The presence of oxygen can terminate the polymerization. Therefore, all reaction mixtures must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[6]

-

Catalyst System: The choice of catalyst and ligand is crucial and depends on the specific methacrylate monomer and desired reaction conditions.[11] Tridentate and tetradentate nitrogen-based ligands generally provide faster and more controlled polymerizations.[9]

Protocol 1: Standard ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical ATRP of methyl methacrylate in solution.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Schlenk flask, rubber septa, syringes, and magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol).

-

Ligand Addition: Add the desired amount of PMDETA (e.g., 0.05 mmol) to the Schlenk flask.

-

Solvent and Monomer Addition: Add anisole (e.g., 5 mL) and MMA (e.g., 5 mL, 46.7 mmol) to the flask via syringe.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.